molecular formula C10H11Cl2NO4S B7560096 3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid

3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid

Cat. No. B7560096
M. Wt: 312.17 g/mol
InChI Key: HEUNIKABARFONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug that is widely used for pain relief and reducing inflammation. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed drugs worldwide. The chemical structure of Diclofenac is C14H11Cl2NO2S, and it belongs to the class of arylacetic acid derivatives.

Mechanism of Action

3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By reducing the production of prostaglandins, this compound helps to relieve pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. This compound can also inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it is important to note that this compound can have off-target effects, and its use may need to be carefully controlled to ensure accurate experimental results.

Future Directions

There are several potential future directions for research on 3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the investigation of this compound's potential as an anticancer drug, particularly in combination with other chemotherapeutic agents. Additionally, research is needed to further understand the mechanisms of action of this compound and its effects on various cellular pathways.

Synthesis Methods

3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid can be synthesized by several methods, including the Grignard reaction, the Ullmann reaction, and the Friedel-Crafts reaction. The most commonly used method is the Grignard reaction, which involves the reaction between 2,5-dichlorobenzene and magnesium in the presence of anhydrous ether, followed by the reaction with N-sulfonyl-2-aminoacetophenone.

Scientific Research Applications

3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Research has also shown that this compound can inhibit the growth of cancer cells and has potential as an anticancer drug.

properties

IUPAC Name

3-[(2,5-dichlorophenyl)sulfonylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-6(10(14)15)5-13-18(16,17)9-4-7(11)2-3-8(9)12/h2-4,6,13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUNIKABARFONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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